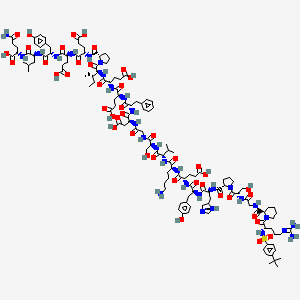![molecular formula C23H19ClN2O3 B10846896 (4Z)-4-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B10846896.png)
(4Z)-4-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BAS-01373578 involves multiple steps, including the formation of key intermediates through specific reaction conditions. The process typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound .
Industrial Production Methods: Industrial production of BAS-01373578 follows Good Manufacturing Practices (GMP) to ensure the quality and purity of the final product. The process involves large-scale synthesis using optimized reaction conditions, purification steps, and quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: BAS-01373578 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific modifications made to the compound. These products are often intermediates or derivatives that retain the core structure of BAS-01373578 while exhibiting enhanced properties .
Scientific Research Applications
BAS-01373578 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of BAS-01373578 involves the inhibition of c-Src and Abl kinases. These kinases play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, BAS-01373578 disrupts the signaling pathways, leading to the suppression of cancer cell proliferation and survival .
Comparison with Similar Compounds
Imatinib: Another inhibitor of Abl kinase, used in the treatment of chronic myeloid leukemia.
Dasatinib: A dual inhibitor of Src and Abl kinases, similar to BAS-01373578, but with different binding affinities and specificities.
Uniqueness: BAS-01373578 is unique due to its specific dual inhibition of c-Src and Abl kinases, which makes it a versatile compound in cancer research. Its ability to target multiple kinases simultaneously offers a broader therapeutic potential compared to compounds that inhibit only one kinase .
Properties
Molecular Formula |
C23H19ClN2O3 |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
(4Z)-4-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C23H19ClN2O3/c1-13-5-7-17(10-15(13)3)26-23(28)19(22(27)25-26)12-18-8-9-21(29-18)16-6-4-14(2)20(24)11-16/h4-12H,1-3H3,(H,25,27)/b19-12- |
InChI Key |
GCEFTTIUEIKKPW-UNOMPAQXSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)C)Cl)/C(=O)N2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C)Cl)C(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


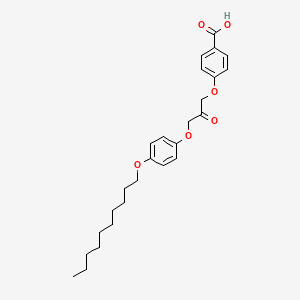
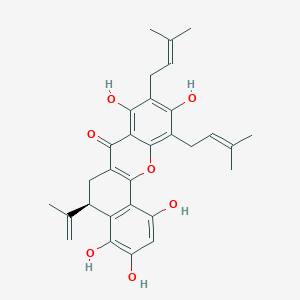
![N-[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]-2-[4-(phenylmethoxy)phenyl]acetamide](/img/structure/B10846835.png)
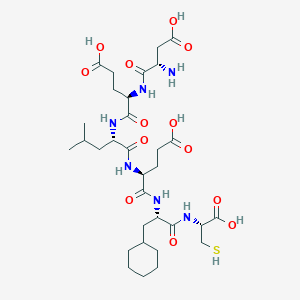
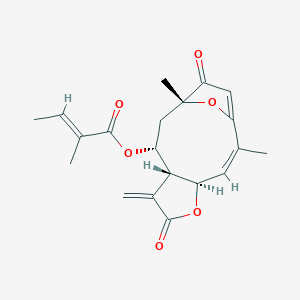
![N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-isoxazol-3-yloxy]-acetamide](/img/structure/B10846854.png)
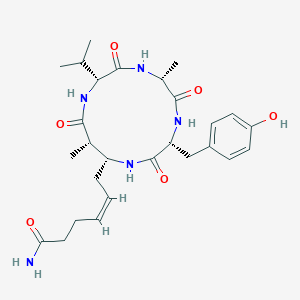
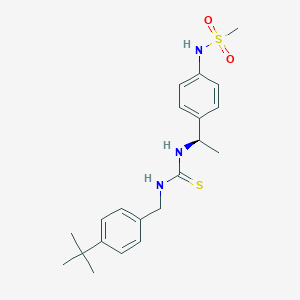
![3-[4-(3-Chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid](/img/structure/B10846875.png)
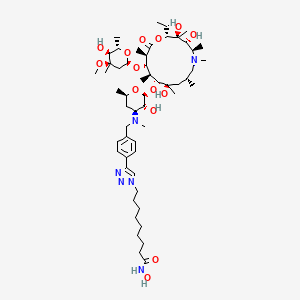
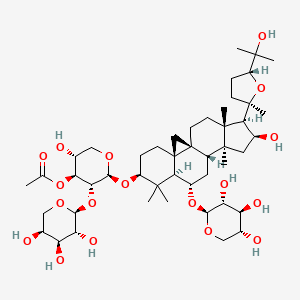
![methyl 2-bromo-6-[[(2R)-2-(5,6-dihydro-1,4,2-dioxazin-3-yl)-2-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylmethyl]-5-hydroxy-3-methoxybenzoate](/img/structure/B10846886.png)
